ALDH3A1 Inhibitory Potency: Comparison of Full-Length vs. Fragment Enzyme Assays
3-(2-Bromo-6-fluorophenyl)benzaldehyde demonstrates differential inhibitory activity against human ALDH3A1 depending on the assay format. In a spectrophotometric assay using full-length human ALDH3A1 expressed in E. coli BL21 (DE3) with benzaldehyde as substrate, the compound exhibited an IC50 of 360 nM after 2 minutes of preincubation [1]. In contrast, a separate assay measuring inhibition of ALDH3A1-mediated benzaldehyde oxidation with only 1 minute of preincubation yielded an IC50 of 2100 nM [2]. This 5.8-fold difference in potency between assay conditions suggests that the compound's inhibitory mechanism may be time-dependent or influenced by enzyme conformation.
| Evidence Dimension | IC50 for ALDH3A1 inhibition |
|---|---|
| Target Compound Data | 360 nM (full-length enzyme, 2 min preincubation); 2100 nM (1 min preincubation) |
| Comparator Or Baseline | Assay condition A: full-length ALDH3A1 expressed in E. coli BL21 (DE3); Assay condition B: ALDH3A1-mediated benzaldehyde oxidation |
| Quantified Difference | 5.8-fold difference (360 nM vs. 2100 nM) |
| Conditions | Human ALDH3A1 enzyme; benzaldehyde substrate; spectrophotometric detection; preincubation time varied (1 min vs. 2 min) |
Why This Matters
This data provides quantitative benchmarks for assay validation, enabling users to select the appropriate experimental conditions for their specific research application.
- [1] BindingDB. (n.d.). BDBM50448790 CHEMBL3128208: Inhibition of full length human ALDH3A1. Retrieved from www.bindingdb.org. View Source
- [2] BindingDB. (2014). BDBM50447072 CHEMBL1890994: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Retrieved from ww.bindingdb.org. View Source
